molecular formula C7H3BrF2S2 B2873811 5-Bromo-2-(difluoromethyl)thieno[2,3-b]thiophene CAS No. 2248416-11-5

5-Bromo-2-(difluoromethyl)thieno[2,3-b]thiophene

Cat. No.: B2873811
CAS No.: 2248416-11-5
M. Wt: 269.12
InChI Key: BJUUQQNPMDILCE-UHFFFAOYSA-N
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Description

Thienothiophene (TT) is an annulated ring of two thiophene rings with a stable and electron-rich structure . These molecules have many applications in pharmaceuticals and optoelectronics . Different isomeric forms of thienothiophene have various applications such as antiviral, antitumor, antiglaucoma, antimicrobial, and as semiconductors, solar cells, organic field effect transistors, electroluminiscents etc .


Synthesis Analysis

A number of methodologies have been adopted to synthesize thienothiophene derivatives . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thienothiophenes fully represent the planar system, which can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .


Chemical Reactions Analysis

The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Physical and Chemical Properties Analysis

Thiophene derivatives have a wide range of applications in drug design and biodiagnostics, as well as in electronic and optoelectronic devices . They have high resonance energy, more electrophilic reactivity than benzene, high π-electron density, planar structure and, presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms .

Future Directions

Thienothiophenes have attracted a tremendous attention of the researchers worldwide due to their potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth because of their higher charge mobility, extended π-conjugation, and better tuning of band gaps .

Properties

IUPAC Name

5-bromo-2-(difluoromethyl)thieno[2,3-b]thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2S2/c8-5-2-3-1-4(6(9)10)11-7(3)12-5/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUUQQNPMDILCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C=C(S2)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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